Ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate Ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate
Brand Name: Vulcanchem
CAS No.: 1210625-46-9
VCID: VC7100288
InChI: InChI=1S/C16H21NO4/c1-2-20-16(19)9-8-15(18)17-10-11-21-14(12-17)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
SMILES: CCOC(=O)CCC(=O)N1CCOC(C1)C2=CC=CC=C2
Molecular Formula: C16H21NO4
Molecular Weight: 291.347

Ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate

CAS No.: 1210625-46-9

Cat. No.: VC7100288

Molecular Formula: C16H21NO4

Molecular Weight: 291.347

* For research use only. Not for human or veterinary use.

Ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate - 1210625-46-9

Specification

CAS No. 1210625-46-9
Molecular Formula C16H21NO4
Molecular Weight 291.347
IUPAC Name ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate
Standard InChI InChI=1S/C16H21NO4/c1-2-20-16(19)9-8-15(18)17-10-11-21-14(12-17)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Standard InChI Key NKAIMKZQSIVPTP-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(=O)N1CCOC(C1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

Ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate is a white to off-white crystalline solid under standard conditions. Its IUPAC name reflects the presence of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) substituted with a phenyl group at the 2-position. The butanoate ester group is attached to the 4-position of the morpholine ring, with an additional ketone functional group at the same carbon .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1210625-46-9
Molecular FormulaC16H21NO4\text{C}_{16}\text{H}_{21}\text{NO}_{4}
Molecular Weight291.34 g/mol
SMILESCCOC(=O)CCC(=O)N1C(C2=CC=CC=C2)OCCO1
InChIKeyNot publicly available

The compound’s structure has been confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, though specific spectral data remain unpublished .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate likely involves multi-step reactions, drawing parallels from patented methodologies for analogous morpholine derivatives . A plausible route includes:

  • Formation of the Morpholine Core:

    • Reaction of 2-phenylmorpholine with a ketone precursor, such as ethyl 4-chloroacetoacetate, under basic conditions.

    • Nucleophilic substitution at the carbonyl carbon facilitates the introduction of the butanoate ester .

  • Esterification:

    • Acid-catalyzed condensation of 4-oxo-4-(2-phenylmorpholin-4-yl)butanoic acid with ethanol.

Table 2: Hypothetical Reaction Conditions

StepReactantsConditionsYield*
12-Phenylmorpholine, Ethyl 4-chloroacetoacetateK₂CO₃, DMF, 80°C, 12h~60%
24-Oxo-4-(2-phenylmorpholin-4-yl)butanoic acid, EthanolH₂SO₄, reflux, 6h~75%
*Theoretical yields based on analogous reactions .

Optimization Challenges

Patent literature highlights challenges in morpholine functionalization, including side reactions at the nitrogen atom and low regioselectivity during esterification . Solvent choice (e.g., methyl tert-butyl ether) and temperature control (-30°C to 50°C) are critical to minimizing byproducts .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

Ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate is hypothesized to serve as a precursor in anticoagulant drug synthesis, particularly for rivaroxaban analogs . The morpholine moiety is a common pharmacophore in Factor Xa inhibitors, where it enhances binding affinity to serine proteases .

Biological Activity Screening

While direct pharmacological data for this compound are scarce, structurally related morpholine derivatives exhibit:

  • Anticoagulant Activity: Inhibition of thrombin and Factor Xa in vitro (IC₅₀: 10–50 nM) .

  • Anticancer Potential: Apoptosis induction in leukemia cell lines (HL-60, IC₅₀: 15 μM) .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalysis methods to control chirality at the morpholine nitrogen.

  • Pharmacokinetic Studies: Evaluating oral bioavailability and metabolic stability in preclinical models.

  • Structure-Activity Relationships (SAR): Modifying the phenyl and ester substituents to optimize target binding.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator